molecular formula C10H10N2O B14491045 3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 64230-49-5

3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B14491045
CAS No.: 64230-49-5
M. Wt: 174.20 g/mol
InChI Key: WIHKMWCRAUMQTD-UHFFFAOYSA-N
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Description

3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2-oxindole and an appropriate aldehyde, followed by methylation. The reaction conditions typically involve the use of a base such as sodium hydride and a methylating agent like iodomethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized indole derivatives, which can have significant biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation. The compound’s ability to bind to these targets and modulate their activity is key to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one
  • 3-[(Phenylamino)methylidene]-1,3-dihydro-2H-indol-2-one
  • 3-[(Amino)methylidene]-1,3-dihydro-2H-indol-2-one

Uniqueness

3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for various chemical transformations, making it a valuable compound in research and industrial applications .

Properties

CAS No.

64230-49-5

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(methyliminomethyl)-1H-indol-2-ol

InChI

InChI=1S/C10H10N2O/c1-11-6-8-7-4-2-3-5-9(7)12-10(8)13/h2-6,12-13H,1H3

InChI Key

WIHKMWCRAUMQTD-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=C(NC2=CC=CC=C21)O

Origin of Product

United States

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